molecular formula C12H9NO3 B14612140 4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58138-76-4

4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14612140
CAS No.: 58138-76-4
M. Wt: 215.20 g/mol
InChI Key: ISGUSUOUXRKQFH-UHFFFAOYSA-N
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Description

4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran core with hydroxy, dimethyl, oxo, and carbonitrile functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethyl-4-hydroxycoumarin with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its diverse functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. The hydroxy and carbonitrile groups can form hydrogen bonds with biological macromolecules, while the benzopyran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethyl-4-hydroxycoumarin: Lacks the carbonitrile group but shares the benzopyran core.

    4-Hydroxy-2H-1-benzopyran-2-one: Lacks the dimethyl and carbonitrile groups.

    4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of dimethyl groups.

Uniqueness

4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile is unique due to the presence of both hydroxy and carbonitrile groups on the benzopyran core. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

58138-76-4

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-hydroxy-7,8-dimethyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO3/c1-6-3-4-8-10(14)9(5-13)12(15)16-11(8)7(6)2/h3-4,14H,1-2H3

InChI Key

ISGUSUOUXRKQFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C(=O)O2)C#N)O)C

Origin of Product

United States

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